Methyl hexanoate - d2
Description
Overview of Deuterium (B1214612) Labeling in Organic Chemistry
Deuterium (²H or D), a stable isotope of hydrogen, contains one proton and one neutron, effectively doubling its mass compared to protium (B1232500) (¹H). humanjournals.com This significant mass difference is the cornerstone of its application in deuterium labeling, a technique where hydrogen atoms in an organic molecule are selectively replaced with deuterium atoms. pearson.com This substitution creates a molecule that is chemically similar to its parent but has a unique mass, which can be detected by techniques like mass spectrometry. nih.gov
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength leads to the "kinetic isotope effect" (KIE), where reactions involving the breaking of a C-D bond proceed at a different rate than those involving a C-H bond. scielo.org.mx This effect is a powerful tool for elucidating reaction mechanisms, as it can help identify rate-determining steps in a chemical transformation. vulcanchem.com
Methods for introducing deuterium into organic molecules are diverse and have evolved to become more efficient and selective. nih.gov Common approaches include:
Hydrogen Isotope Exchange (HIE) Reactions: These often involve the use of a deuterated solvent, like D₂O, in the presence of a catalyst to exchange protons for deuterons. scielo.org.mxyoutube.com
Deuterated Reagents: The use of isotopically labeled reagents, such as deuterated reducing agents or Grignard reagents like CD₃MgBr, allows for the specific incorporation of deuterium. pearson.comvulcanchem.com
Photochemical Methods: Emerging techniques utilize visible light to facilitate deuteration under mild conditions, offering sustainable and highly specific labeling. rsc.org
Evolution of Deuterated Compound Applications in Academia
The use of deuterium-labeled compounds in academic research has a rich history, dating back to the early 20th century. humanjournals.com Initial studies in the 1960s explored the effects of deuteration on the biological activity of molecules like tyramine (B21549) and morphine. musechem.comnih.gov These early investigations laid the groundwork for the extensive use of deuterated compounds as metabolic and pharmacokinetic probes. gabarx.com
Over the decades, the applications have expanded significantly. In analytical chemistry, deuterated compounds are now indispensable as internal standards for mass spectrometry, allowing for precise quantification of target analytes. nih.gov In medicinal chemistry and drug discovery, the "deuterium switch" approach has gained prominence. This strategy involves replacing hydrogen with deuterium at specific metabolic sites within a drug molecule. nih.gov This can alter the drug's metabolism, potentially leading to an improved pharmacokinetic profile, increased efficacy, and enhanced safety. nih.govnih.gov The first FDA-approved deuterated drug, deutetrabenazine, demonstrated the clinical success of this approach in 2017. musechem.comnih.gov
The continuous development of new synthetic methodologies and analytical instrumentation ensures that the role of deuterated compounds in academic and industrial research will continue to grow, enabling deeper understanding of complex chemical and biological systems. nih.govsilantes.com
Methyl hexanoate-d2
Methyl hexanoate-d2 is a deuterated form of methyl hexanoate (B1226103). The parent compound, methyl hexanoate, is the methyl ester of hexanoic acid and occurs naturally in various foods. wikipedia.orgchemicalbook.com In the deuterated version, two hydrogen atoms are replaced by deuterium atoms. vulcanchem.com
Table 1: Chemical and Physical Properties of Methyl hexanoate-d2
| Property | Value |
|---|---|
| CAS Number | 1227104-58-6 vulcanchem.com |
| Molecular Formula | C₇H₁₂D₂O₂ vulcanchem.com |
| Molecular Weight | 132.2 g/mol vulcanchem.com |
| Standard Purity | ≥95% vulcanchem.comeptes.com |
| Physical State | Liquid (at standard conditions) vulcanchem.com |
| Functional Group | Ester vulcanchem.com |
| Number of Deuterium Atoms | 2 vulcanchem.com |
The non-deuterated form, methyl hexanoate, has the following properties:
Table 2: Properties of Methyl hexanoate (Non-deuterated)
| Property | Value |
|---|---|
| CAS Number | 106-70-7 wikipedia.org |
| Molecular Formula | C₇H₁₄O₂ wikipedia.org |
| Molar Mass | 130.187 g·mol⁻¹ wikipedia.org |
| Density | 0.885 g/mL at 25 °C chemicalbook.com |
| Melting Point | -71 °C chemicalbook.com |
| Boiling Point | 151 °C chemicalbook.com |
| Flash Point | 73 °C wikipedia.org |
Synthesis and Research Applications
The synthesis of methyl hexanoate-d2 requires specialized methods to ensure the precise incorporation of deuterium atoms. vulcanchem.com While specific synthesis pathways for this exact compound are not detailed in the provided results, general principles of deuteration can be applied. The standard synthesis of methyl esters involves the esterification of the corresponding carboxylic acid with methanol (B129727). vulcanchem.com For methyl hexanoate-d2, this would likely involve using deuterated reagents or solvents. vulcanchem.com For instance, catalytic hydrogen-deuterium exchange using a catalyst like palladium on carbon (Pd/C) with D₂O is a common method for selective deuteration. vulcanchem.com
Deuterated compounds like methyl hexanoate-d2 are highly valuable in various research applications:
Mass Spectrometry: The mass difference between the deuterated and non-deuterated compound makes it an excellent internal standard for quantitative analysis, allowing for accurate measurement of the non-deuterated analogue in complex mixtures. vulcanchem.com
Reaction Mechanism Studies: By tracking the position of the deuterium atoms through a chemical reaction, researchers can gain detailed insights into reaction pathways, bond-forming and bond-breaking steps, and the involvement of intermediates. vulcanchem.com
Combustion Chemistry: The study of methyl hexanoate combustion is relevant to understanding biodiesel fuel performance. osti.gov Using a deuterated version like methyl hexanoate-d2 could help elucidate the complex low-temperature oxidation chemistry by identifying rate-determining steps and distinguishing between competing reaction pathways. vulcanchem.comosti.gov
NMR Spectroscopy: Deuterated compounds can serve as reference standards or be used in specialized solvent systems for Nuclear Magnetic Resonance (NMR) experiments. vulcanchem.com
Properties
CAS No. |
1227104-58-6 |
|---|---|
Molecular Formula |
C7H12D2O2 |
Molecular Weight |
132.2 |
Purity |
95% min. |
Synonyms |
Methyl hexanoate - d2 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Methyl Hexanoate and Analogs
Strategies for Site-Selective Deuteration
Site-selective deuteration is crucial for creating isotopologues with deuterium (B1214612) atoms at specific positions. The choice of strategy depends on the target position for deuteration (e.g., α- to the carbonyl, the methyl ester group, or along the alkyl chain) and the required degree of deuterium incorporation.
Hydrogen Isotope Exchange (HIE), often referred to as H-D exchange, represents a direct and atom-economical method for deuterium incorporation, using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. nih.govnih.gov This strategy involves the reversible exchange of protium (B1232500) (¹H) atoms on the substrate with deuterium (²H or D) atoms from the solvent. The reaction is typically facilitated by a catalyst that can activate specific C-H bonds.
Transition metal catalysts are highly effective for HIE reactions. Palladium (Pd), for instance, supported on carbon (Pd/C) in the presence of aluminum (Al) and D₂O, can facilitate H-D exchange at labile C-H positions. mdpi.com For esters like methyl hexanoate (B1226103), this method can achieve selective deuteration at the α-position adjacent to the carbonyl group due to the increased acidity of these protons. mdpi.com Similarly, iridium (Ir) and ruthenium (Ru) catalysts have been employed for selective H-D exchange, often showing high selectivity for specific sites within a molecule. nih.govmdpi.com For example, iridium-based catalysts have been developed for ortho-directed deuterium labeling of aromatic esters. researchgate.net While methyl hexanoate is aliphatic, the principles of C-H activation at positions influenced by the ester functional group are applicable.
The efficiency of HIE can be enhanced through process optimization. Continuous-flow technologies, for instance, allow for iterative HDE runs, which can significantly increase the isotopic purity of the final product in a rapid and environmentally friendly manner. nih.gov
Table 1: Catalytic Systems for Hydrogen Isotope Exchange (HIE)
| Catalyst System | Deuterium Source | Target Position | Key Features |
|---|---|---|---|
| Palladium on Carbon (Pd/C) with Al | D₂O | α-position to carbonyl in esters | Good yields for labile C-H positions. mdpi.com |
| Iridium(I) complexes | D₂O | Ortho-position in aromatic esters | High regioselectivity directed by functional groups. researchgate.net |
| Ruthenium on Carbon (Ru/C) | D₂ gas | N-methyl groups, complex systems | Can be used in batch or continuous-flow processes. nih.gov |
Reductive deuteration offers another pathway to introduce deuterium. This method typically involves the reduction of a functional group and the simultaneous or subsequent incorporation of deuterium from a deuterated reagent. For ester derivatives, a relevant approach is the single-electron transfer (SET) reductive deuteration.
This technique has been effectively demonstrated for aromatic esters, where a mild single-electron donor, such as samarium(II) iodide (SmI₂), is used to reduce the ester. organic-chemistry.org The resulting radical intermediate is then quenched with D₂O, leading to the formation of a dideuterated alcohol. organic-chemistry.org This method is noted for its operational simplicity, high deuterium incorporation rates (>95%), and excellent tolerance for various functional groups. organic-chemistry.org While the primary examples involve the conversion of aromatic esters to α,α-dideuterio benzyl (B1604629) alcohols, the underlying principle of reducing an ester and quenching with a deuterium source could be adapted for aliphatic esters, potentially targeting the carbonyl carbon and adjacent positions depending on the reaction mechanism and substrate.
Biocatalytic methods provide an exceptional level of selectivity, particularly stereoselectivity, for deuterium incorporation under mild reaction conditions. nih.gov Enzymes can distinguish between specific protons within a molecule, enabling the synthesis of chiral deuterated compounds that are challenging to produce via traditional chemical methods. researchgate.net
For esters, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes have shown significant promise. nih.gov An α-oxo-amine synthase, SxtA AONS, has been repurposed to catalyze the H-D exchange at the α-carbon of a wide range of α-amino acids and their corresponding methyl esters. nih.govresearchgate.net Using D₂O as the deuterium source, this enzyme facilitates the reversible deprotonation and deuteration at the α-position with high site- and stereoselectivity. nih.gov The method is robust for many methyl ester substrates, which may be attributed to the lower pKa of the α-proton in esters compared to their parent amino acids. nih.gov A preparative-scale reaction with L-Ala-OMe yielded the deuterated product with >99% deuterium incorporation and 96% enantiomeric excess (ee). nih.gov
This approach highlights the potential for creating specifically labeled methyl hexanoate analogs, especially if a suitable enzyme capable of acting on non-amino fatty acid esters can be identified or engineered.
An alternative and highly controlled method for producing deuterated molecules is to build them from smaller, isotopically labeled starting materials. This bottom-up approach offers precise control over the location and number of deuterium atoms.
For methyl hexanoate-d2, this could involve several routes:
Esterification with a deuterated alcohol: Hexanoic acid can be esterified with deuterated methanol (B129727). For instance, using trideuteromethanol (CD₃OD) would yield methyl-d3 hexanoate. nih.gov Deuterated methanol is a common and relatively inexpensive CD₃ source. nih.gov
Esterification of a deuterated carboxylic acid: A deuterated hexanoic acid can be reacted with non-deuterated methanol. For example, if hexanoic acid-2,2-d2 is synthesized first, its subsequent esterification will produce methyl hexanoate-2,2-d2. Late-stage β-C(sp³)–H deuteration of free carboxylic acids has been demonstrated, providing a route to deuterated fatty acid precursors. chemrxiv.org
Coupling of deuterated building blocks: The carbon chain itself can be constructed from smaller deuterated fragments, followed by functional group manipulation to form the final ester.
A practical methodology for synthesizing deuterated medium-chain triglycerides has been developed using 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate deuterated fatty acids, which are then reacted with deuterated glycerol. fz-juelich.de This demonstrates the feasibility of using activated deuterated precursors to achieve high yields and isotopic purity without requiring complex purification. fz-juelich.de
Assessment of Deuterium Incorporation Efficiency and Regioselectivity
Accurately determining the percentage and location of deuterium incorporation is critical. Several analytical techniques are employed for this purpose, each with distinct capabilities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for assessing deuteration. The disappearance or reduction in the integration of a signal corresponding to a specific proton indicates its replacement by deuterium. reddit.com However, for precise quantification, a combined approach using both ¹H NMR and ²H NMR is considered more accurate than classical ¹H NMR or mass spectrometry alone. nih.govwiley.com This dual-NMR method provides a robust strategy for determining isotopic abundance in both partially and fully labeled compounds. nih.govwiley.com
Mass Spectrometry (MS): MS is used to analyze the mass-to-charge ratio of the molecule and its fragments. wikipedia.org The increase in molecular weight corresponds to the number of deuterium atoms incorporated. High-resolution mass spectrometry (HRMS) can determine the isotopologues present in a mixture but often cannot differentiate between isotopomers (compounds with the same number of deuterium atoms but at different positions). acs.org
Molecular Rotational Resonance (MRR) Spectroscopy: MRR is a powerful gas-phase technique that provides unambiguous structural information. It can distinguish between different isotopomers and isotopologues in a complex mixture with high accuracy, even at levels below 1%. acs.org This is possible because each unique isotopomer has a distinct rotational spectrum. MRR has been used to identify over-, under-, and mis-deuteration impurities that were not resolved by NMR or HRMS. acs.org
Table 2: Comparison of Analytical Techniques for Deuterium Incorporation
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| ¹H NMR | Measures proton signals | Provides site-specific information; readily available | Integration can be imprecise for quantification. reddit.com |
| ¹H NMR + ²H NMR | Combines proton and deuterium spectra | Highly accurate for isotopic abundance. nih.govwiley.com | Requires access to a multinuclear NMR spectrometer. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio | Determines number of D atoms (isotopologues). wikipedia.org | Cannot easily distinguish positional isomers (isotopomers). acs.org |
| MRR Spectroscopy | Measures rotational transitions of molecules in the gas phase | Unambiguously identifies and quantifies all isotopomers. acs.org | Requires specialized equipment; sample must be volatile. |
Advanced Purification Techniques for Isotopic Purity
Achieving high isotopic purity often requires separating the desired deuterated compound from unreacted starting material and other isotopologues. The physical properties of isotopologues are very similar, making their separation challenging. iaea.org
Chromatographic methods are the most common and effective techniques for this purpose. moravek.com
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is frequently used to separate compounds that differ only by isotopic substitution. researchgate.net While the separation can be difficult due to the small secondary isotope effects on retention, it is often achievable with carefully optimized conditions. researchgate.net The greater the number of isotopic substitutions, the better the separation of a particular isotopologue pair tends to be. researchgate.net
Gas Chromatography (GC): For volatile compounds like methyl hexanoate, GC is a very effective separation technique. iaea.org It has been successfully used to separate various deuterium and tritium-labeled low-molecular-weight compounds. iaea.org
These chromatographic techniques rely on the subtle differences in interactions between the isotopologues and the stationary phase, allowing for their isolation and purification to a high degree of isotopic purity. moravek.com
Advanced Spectroscopic Characterization of Methyl Hexanoate D2 in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. In the context of isotopically labeled molecules like Methyl hexanoate-d2, specific NMR methods offer unparalleled insights into the location and extent of deuteration.
Deuterium (B1214612) NMR (²H or D-NMR) spectroscopy is a direct method for observing the deuterium nuclei within a molecule. rsc.orgmagritek.com This technique is exceptionally valuable for verifying the success of a deuteration process, as it provides a distinct signal for each unique deuterium environment. magritek.com While the chemical shift range in ²H NMR is analogous to that of Proton NMR (¹H NMR), the signals are naturally broader. magritek.com For highly deuterated compounds, where residual proton signals in ¹H NMR become weak and difficult to analyze, ²H NMR is an appealing and powerful alternative for both structure verification and enrichment determination. sigmaaldrich.com
The presence of a resonance in the ²H NMR spectrum at a chemical shift corresponding to a specific position on the hexanoate (B1226103) chain confirms the successful incorporation of deuterium at that site. For instance, if deuteration occurred at the C2 position (α to the carbonyl), a signal would be expected in a predictable region of the spectrum.
Table 1: Hypothetical ²H NMR Data for Methyl hexanoate-d2 (α-deuterated)
| Parameter | Value |
|---|---|
| Solvent | CHCl₃ |
| Observed Nucleus | ²H |
| Chemical Shift (δ) | ~2.3 ppm |
| Multiplicity | Singlet (broad) |
| Assignment | -CD₂-C(=O)OCH₃ |
This table presents expected data based on typical chemical shifts for α-carbonyl protons.
The primary reason for using deuterated solvents in ¹H NMR spectroscopy is to eliminate overwhelming signals from the solvent's protons, which would otherwise obscure the signals from the analyte. studymind.co.uklabinsights.nlmyuchem.comtcichemicals.com Although deuteration is never 100% complete, the residual proton signals of the solvent (e.g., CHCl₃ in CDCl₃) are small and appear at known chemical shifts. ucla.edu
When analyzing Methyl hexanoate-d2, ¹H NMR provides complementary information to ²H NMR. The most significant feature is the disappearance or substantial reduction in the intensity of the proton signal at the site of deuteration. iaea.org By comparing the ¹H NMR spectrum of the deuterated compound to its non-deuterated analogue, one can confirm the position of the deuterium label. iaea.org The integration of the remaining proton signals can also be used to estimate the extent of deuteration. aocs.orgresearchgate.net
Table 2: Comparison of Expected ¹H NMR Signals for Methyl Hexanoate and Methyl hexanoate-d2 (α-deuterated)
| Assignment | Methyl Hexanoate (¹H) Chemical Shift (δ, ppm) | Expected Multiplicity | Methyl hexanoate-d2 (¹H) Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|---|
| -CH₃ (Ester) | ~3.67 | Singlet | ~3.67 | Singlet |
| α-CH₂ | ~2.30 | Triplet | Signal absent or greatly diminished | - |
| β-CH₂ | ~1.63 | Quintet | ~1.63 | Triplet |
| γ, δ-CH₂ | ~1.32 | Multiplet | ~1.32 | Multiplet |
| ω-CH₃ | ~0.90 | Triplet | ~0.90 | Triplet |
Data is based on typical values for fatty acid methyl esters. The multiplicity of the β-CH₂ signal changes from a quintet to a triplet in the d2 analogue due to the absence of coupling to the α-protons. aocs.org
For unambiguous structural confirmation, especially in complex mixtures or when synthesizing novel compounds, multidimensional NMR techniques are employed. jove.com Heteronuclear correlation spectroscopy experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful.
HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. In the HSQC spectrum of Methyl hexanoate-d2, the carbon atom bearing the deuterium labels would show no correlation cross-peak to a proton signal, definitively confirming the location of deuteration.
Mass Spectrometry (MS) Methodologies
Mass spectrometry is a critical tool for analyzing deuterated compounds, offering precise information on molecular weight, isotopic purity, and molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of a molecule. nih.govresearchgate.net For Methyl hexanoate-d2, HRMS can verify the molecular formula C₇H₁₂D₂O₂ by matching the experimentally measured mass to the theoretically calculated exact mass.
Furthermore, a key application of HRMS in this context is the determination of isotopic purity. rsc.orgresearchgate.net The high resolving power of the instrument allows it to distinguish between the different isotopologues of the compound (i.e., molecules with zero, one, or two deuterium atoms). By measuring the relative abundance of the ion signals for the d₀, d₁, and d₂ species, the isotopic enrichment of the sample can be accurately calculated. nih.govresearchgate.net
Table 3: Hypothetical HRMS Data for a Methyl hexanoate-d2 Sample
| Isotopologue | Molecular Formula | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Relative Abundance (%) |
|---|---|---|---|---|
| d₀ | C₇H₁₄O₂ | 130.0994 | 130.0992 | 0.8 |
| d₁ | C₇H₁₃DO₂ | 131.1057 | 131.1055 | 2.5 |
| d₂ | C₇H₁₂D₂O₂ | 132.1119 | 132.1118 | 96.7 |
Based on this hypothetical data, the isotopic purity of the d₂ compound is calculated to be 96.7%.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of Methyl hexanoate-d2) and its subsequent fragmentation to produce a spectrum of product ions. nih.govnih.gov The resulting fragmentation pattern provides detailed structural information. For fatty acid methyl esters, a characteristic fragmentation is the McLafferty rearrangement, which typically produces a prominent ion at m/z 74 for saturated, non-deuterated esters. researchgate.net Other significant fragments arise from cleavages along the alkyl chain.
The presence of deuterium labels alters the masses of the fragments in a predictable way, allowing for the precise localization of the label. nih.gov For example, if Methyl hexanoate-d2 is deuterated at the C2 (α) position, the McLafferty rearrangement fragment would be shifted by two mass units to m/z 76. This specific mass shift is unambiguous proof of the label's position.
| Loss of C₂H₅˙ | 101 | 101 or 103 | Differentiates label position |
This table illustrates how deuterium labeling at a specific site (C2) creates a unique fragmentation fingerprint, confirming the label's location.
Isotope Ratio Mass Spectrometry (IR-MS) for Isotopic Abundance Measurements
Isotope Ratio Mass Spectrometry (IR-MS) is a powerful analytical technique for determining the precise isotopic composition of a sample. wikipedia.org When analyzing deuterated compounds like Methyl hexanoate-d2, IR-MS is employed to quantify the degree of deuterium enrichment, a critical parameter for its use as an internal standard or tracer.
In a typical gas source IR-MS analysis, the organic molecule is first combusted or pyrolyzed to convert it into simple gases such as hydrogen (H₂) and carbon dioxide (CO₂). uu.nltaylorfrancis.com For deuterium analysis, the sample is converted to hydrogen gas, and the relative abundance of HD (mass 3) to H₂ (mass 2) is measured with very high precision by a dedicated mass spectrometer. taylorfrancis.com This provides a bulk or average isotopic ratio for the entire molecule.
The results are often expressed in delta (δ) notation, which represents the deviation of the sample's isotopic ratio from that of a standard reference material (e.g., Vienna Standard Mean Ocean Water for hydrogen isotopes), expressed in parts per thousand (per mil, ‰).
Modern advancements, including the coupling of gas or liquid chromatography to IR-MS (GC-IRMS or LC-IRMS), allow for the isotopic analysis of specific compounds within a complex mixture. Furthermore, high-resolution mass spectrometry techniques, such as those utilizing Orbitrap mass analyzers, can directly measure the relative abundances of different isotopologues (molecules that differ only in their isotopic composition) of the intact molecule, providing more detailed information on the distribution of the deuterium label. uu.nl This can be particularly useful for confirming the position and extent of deuteration in Methyl hexanoate-d2.
Below is a hypothetical data table illustrating the kind of results that would be obtained from an IR-MS analysis of a batch of synthesized Methyl hexanoate-d2, showcasing its isotopic enrichment.
| Sample ID | Isotopologue | Measured Relative Abundance (%) | Calculated Isotopic Purity (Atom % D) |
|---|---|---|---|
| MH-d2-Batch-001 | d0 (unlabeled) | 1.8 | 98.1 |
| MH-d2-Batch-001 | d1 | 0.3 | |
| MH-d2-Batch-001 | d2 | 97.9 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of C-D Bonds
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure of a compound. cdnsciencepub.com They are particularly sensitive to the substitution of hydrogen with deuterium due to the significant mass change. This isotopic substitution leads to a predictable shift in the vibrational frequencies of the bonds involving the deuterium atom.
The vibrational frequency of a bond can be approximated by the model of a harmonic oscillator, where the frequency is proportional to the square root of the force constant of the bond divided by the reduced mass of the atoms. Since the C-D bond has a similar force constant to the C-H bond, the primary factor influencing the frequency shift is the increased reduced mass. pearson.com The mass of deuterium is approximately twice that of hydrogen, which results in a significant lowering of the C-D stretching frequency compared to the C-H stretching frequency.
Typically, C-H stretching vibrations are observed in the IR and Raman spectra in the region of 2800–3000 cm⁻¹. nih.gov Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are expected to appear in a distinct spectral window, generally between 2100 and 2300 cm⁻¹. pearson.comnih.gov This clear spectral separation allows for the unambiguous identification and analysis of the C-D bond in Methyl hexanoate-d2, free from interference from C-H vibrational modes.
Raman spectroscopy is particularly effective for observing C-D bonds, as these vibrations often give rise to strong and well-defined Raman scattering signals. acs.orgnih.gov The analysis of the position, intensity, and shape of these bands can provide information about the local chemical environment of the C-D bond within the molecule.
The following table presents the expected vibrational frequencies for the C-H and C-D stretching modes in Methyl hexanoate and Methyl hexanoate-d2, respectively, based on theoretical calculations and data from analogous deuterated compounds.
| Vibrational Mode | Compound | Expected IR/Raman Frequency (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| C-H Stretch (aliphatic) | Methyl hexanoate | ~2850 - 2960 | IR and Raman |
| C-D Stretch | Methyl hexanoate-d2 | ~2100 - 2250 | IR and Raman |
| C=O Stretch | Methyl hexanoate / Methyl hexanoate-d2 | ~1740 | IR (strong), Raman (weak) |
| C-O Stretch | Methyl hexanoate / Methyl hexanoate-d2 | ~1170 - 1250 | IR (strong), Raman (moderate) |
Quantitative Analytical Applications of Methyl Hexanoate D2 As an Internal Standard
Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for the precise and accurate quantification of chemical compounds. The method relies on the addition of a known amount of an isotopically labeled version of the analyte, such as Methyl hexanoate-d2, to a sample. This labeled compound, often referred to as an internal standard, behaves nearly identically to the native analyte during extraction, derivatization, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be determined with high accuracy. This approach effectively mitigates errors arising from sample loss during preparation and instrumental variability.
In the realm of Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Methyl hexanoate-d2 is an invaluable tool for the development and validation of robust quantitative methods. When analyzing complex matrices such as food, beverages, or biological fluids, the use of a stable isotope-labeled internal standard is crucial for compensating for matrix-induced signal suppression or enhancement.
Method development with Methyl hexanoate-d2 involves optimizing chromatographic conditions to ensure co-elution with the native methyl hexanoate (B1226103), as well as fine-tuning mass spectrometer parameters for sensitive and specific detection of both the analyte and the internal standard. Validation of the LC-MS/MS method typically includes the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The data presented in Table 1 illustrates the typical performance of an LC-MS/MS method for the quantification of methyl hexanoate using Methyl hexanoate-d2 as an internal standard.
Table 1: Performance of a Validated LC-MS/MS Method for Methyl Hexanoate using Methyl hexanoate-d2 Internal Standard
| Parameter | Result |
|---|---|
| Linearity (r²) | >0.995 |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | <10% |
| LOD (ng/mL) | 0.1 |
This is a hypothetical data table for illustrative purposes.
For the analysis of volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. Methyl hexanoate, being a volatile ester, is well-suited for GC-MS analysis. The use of Methyl hexanoate-d2 as an internal standard in GC-MS mirrors its application in LC-MS/MS, providing a reliable means to correct for variations in injection volume, thermal degradation, and ionization efficiency.
In a typical GC-MS workflow, a known quantity of Methyl hexanoate-d2 is added to the sample prior to extraction. The sample is then injected into the gas chromatograph, where the analyte and internal standard are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer detects and quantifies the characteristic ions of both compounds. Research has demonstrated that this approach significantly improves the reproducibility of quantitative results for volatile esters in various matrices.
While deuterated internal standards are highly effective, it is important to consider the potential for deuterium (B1214612) isotope effects. The substitution of hydrogen with deuterium can lead to slight differences in the physicochemical properties of the molecule, which may manifest as a chromatographic shift between the deuterated and non-deuterated compounds. In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. Similarly, in gas chromatography, a small retention time difference may be observed.
This chromatographic separation, if not properly accounted for, can introduce bias in quantitative analysis, particularly if the ionization conditions change across the elution profile. Therefore, during method development, it is crucial to ensure that the peak integration for both the analyte and the internal standard is performed consistently and that the chromatographic resolution between them is minimal. Careful selection of the deuterated positions on the molecule can also help to minimize these isotope effects.
Precision and Accuracy Enhancement in Complex Matrices
One of the most significant advantages of using Methyl hexanoate-d2 as an internal standard is the enhancement of precision and accuracy when analyzing complex matrices. Food and environmental samples often contain a multitude of compounds that can interfere with the analysis, leading to what is known as the "matrix effect." This effect can either suppress or enhance the signal of the analyte, leading to inaccurate quantification.
Because Methyl hexanoate-d2 has virtually identical chemical and physical properties to the native methyl hexanoate, it experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, these effects are effectively canceled out. This normalization leads to a significant improvement in the precision and accuracy of the measurement, as demonstrated by the comparative data in Table 2.
Table 2: Comparison of Precision and Accuracy for Methyl Hexanoate Quantification With and Without Methyl hexanoate-d2 Internal Standard in a Fruit Juice Matrix
| Method | Precision (% RSD) | Accuracy (% Bias) |
|---|---|---|
| Without Internal Standard | 25% | -30% |
This is a hypothetical data table for illustrative purposes.
Calibration and Reference Standards Development in Deuterated Systems
The development of reliable calibration and reference standards is fundamental to any quantitative analytical method. In deuterated systems, this involves the preparation of a series of calibration standards containing a fixed concentration of the internal standard (Methyl hexanoate-d2) and varying concentrations of the native analyte (methyl hexanoate). A calibration curve is then constructed by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte.
The use of a deuterated internal standard in the calibration process ensures that any variability in the analytical procedure is accounted for, resulting in a more robust and reliable calibration curve. Furthermore, certified reference materials (CRMs) that are fortified with both the native analyte and its deuterated analog are being developed to aid in method validation and to ensure traceability and comparability of results between different laboratories. The availability of high-purity Methyl hexanoate-d2 is a critical prerequisite for the development of these essential calibration and reference standards.
Mechanistic Investigations Utilizing Methyl Hexanoate D2
Kinetic Isotope Effects (KIE) Studies
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes upon isotopic substitution. utdallas.edu It is quantified as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). libretexts.org This effect arises primarily from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. nih.gov Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, leading to a "normal" KIE (kH/kD > 1). libretexts.org
Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step of the reaction.
Primary Kinetic Isotope Effect (1° KIE): This effect is observed when the bond to the isotopically substituted atom is cleaved or formed in the rate-determining step. utdallas.edu For reactions involving C-H bond cleavage, the substitution of hydrogen with deuterium (B1214612) can lead to significant primary KIEs, typically in the range of 2 to 8. libretexts.org A large observed value provides strong evidence that the C-H bond is breaking in the slowest step of the mechanism.
Secondary Kinetic Isotope Effect (2° KIE): This effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgias.ac.in These effects are generally smaller than primary KIEs (kH/kD values are closer to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). nih.gov They are further classified as α- or β-secondary KIEs. An α-secondary KIE arises from substitution on the carbon atom undergoing a change in hybridization, while a β-secondary KIE results from substitution on an adjacent carbon. ias.ac.in These effects provide valuable information about changes in the steric or electronic environment of the transition state. nih.gov
The following table illustrates hypothetical KIE data for a reaction involving the abstraction of a hydrogen/deuterium atom from Methyl hexanoate-d2 at the C-2 position, a common initiation step in combustion reactions. researchgate.net
| Reaction Type | Isotopic Substitution Location | kH/kD | Isotope Effect Type | Implication |
| H-abstraction | C-2 (CH2 -> CD2) | 6.5 | Primary | C-H bond cleavage at C-2 occurs in the rate-determining step. |
| Solvolysis | C-1 (ester carbon) | 1.15 | α-Secondary | Change in hybridization at C-1 (e.g., sp2 to sp3) in the transition state. |
| Elimination | C-3 (CH2 -> CD2) | 1.10 | β-Secondary | Indicates hyperconjugation stabilizing the transition state. |
| Solvolysis | C-1 (ester carbon) | 0.92 | Inverse α-Secondary | Indicates a more sterically crowded transition state or sp3 to sp2 change. |
KIEs are exceptionally sensitive probes of the geometry and energy of transition states. nih.govosti.gov The magnitude of the KIE can reveal whether a transition state is "early" (reactant-like) or "late" (product-like) and whether it is symmetrical.
Conversely, the absence of a primary KIE when another position is deuterated would suggest that C-H bond cleavage at that site is not involved in the RDS. Secondary KIEs can further refine the model of the transition state; for example, an α-secondary KIE near unity in a nucleophilic substitution reaction might suggest an SN2-like transition state, whereas a value greater than 1 would be consistent with an SN1-like transition state involving a change from sp3 to sp2 hybridization. ias.ac.in
Reaction Pathway Tracing and Intermediate Identification
Beyond kinetics, isotopic labeling with deuterium is a powerful method for tracing the fate of atoms and molecular fragments through a complex reaction sequence. By using Methyl hexanoate-d2 in a reaction and analyzing the products and intermediates with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, chemists can map the connectivity of atoms and validate proposed reaction pathways.
In the study of the low-temperature combustion of methyl hexanoate (B1226103), numerous intermediates are formed, including cyclic ethers and various smaller oxygenates. osti.gov For example, a key decomposition pathway for methyl hexanoate radicals involves β-scission to produce smaller molecules like ethene and methyl-3-pentenoate. researchgate.net
Consider a hypothetical study using methyl hexanoate deuterated at the C-4 and C-5 positions. If the proposed mechanism involves the formation of a specific six-membered cyclic intermediate leading to the formation of acetone (B3395972), the deuterium labels would be expected to appear in specific, predictable locations within the acetone product or other intermediates. osti.gov The detection of the deuterium label in the anticipated product via mass spectrometry would provide direct evidence for the proposed pathway. If the label appeared in an unexpected product, it would indicate the presence of an alternative or previously unknown reaction channel.
Enzymatic Reaction Mechanism Elucidation
The principles of KIE are widely applied in biochemistry to understand the mechanisms of enzyme-catalyzed reactions. nih.gov Enzymes can accelerate reactions by factors of many millions, and KIE studies help to reveal how they achieve this feat by stabilizing specific transition states. Using Methyl hexanoate-d2 as a substrate for an enzyme, such as a lipase (B570770) or esterase, can provide critical information.
For instance, if an enzyme-catalyzed hydrolysis of methyl hexanoate is thought to proceed via the abstraction of a proton from the C-2 position to form an enolate intermediate, synthesizing methyl hexanoate-2,2-d2 and measuring the reaction rate would be a direct test of this hypothesis. A significant primary KIE would indicate that the C-H bond cleavage is at least partially rate-limiting. nih.gov This information can help distinguish between different mechanistic possibilities, such as a concerted versus a stepwise process. nih.gov KIE studies can also probe the degree of proton tunneling in enzymatic reactions, a quantum mechanical effect where a proton can pass through an activation barrier rather than going over it.
Methyl Hexanoate D2 in Metabolic and Biochemical Pathway Research
Stable Isotope Tracing in Lipid Metabolism Studies
Stable isotope tracing is a important technique for dissecting the intricate network of lipid metabolism. By introducing a labeled precursor like Methyl hexanoate-d2 into a biological system, scientists can follow the incorporation of the deuterium (B1214612) label into various lipid species, providing insights into their synthesis, modification, and degradation.
Methyl hexanoate-d2 can be used as a tracer to study the elongation and desaturation of fatty acids. Once introduced into cells, the hexanoate (B1226103) moiety can be liberated and activated to hexanoyl-CoA. This short-chain fatty acyl-CoA can then enter the fatty acid synthesis pathway, where it is elongated by the addition of two-carbon units and subsequently desaturated to introduce double bonds. By using mass spectrometry to detect the presence of the deuterium label in longer-chain and unsaturated fatty acids, researchers can quantify the activity of these pathways.
Table 1: Illustrative Data on Fatty Acid Elongation and Desaturation using a Deuterated Short-Chain Fatty Acid Tracer
This table represents the type of data that could be generated from a study using a deuterated short-chain fatty acid tracer to track fatty acid elongation and desaturation. The values are hypothetical and for illustrative purposes.
| Fatty Acid Species | Isotopic Enrichment (%) - Control | Isotopic Enrichment (%) - Experimental Condition |
|---|---|---|
| Caprylic Acid (C8:0) | 5.2 | 8.1 |
| Capric Acid (C10:0) | 3.1 | 5.9 |
| Lauric Acid (C12:0) | 1.8 | 4.2 |
| Myristic Acid (C14:0) | 0.9 | 2.5 |
| Palmitic Acid (C16:0) | 0.5 | 1.3 |
| Palmitoleic Acid (C16:1) | 0.2 | 0.8 |
| Stearic Acid (C18:0) | 0.3 | 0.9 |
| Oleic Acid (C18:1) | 0.1 | 0.5 |
Lipid remodeling and turnover are dynamic processes that are essential for maintaining membrane homeostasis and cellular signaling. Stable isotope tracers like Methyl hexanoate-d2 can be employed to investigate the rates at which different lipid species are synthesized and degraded. By monitoring the incorporation and subsequent decay of the deuterium label in various lipid classes, such as phospholipids (B1166683) and triacylglycerols, researchers can gain a quantitative understanding of lipid turnover rates under different physiological or pathological conditions.
Applications in Metabolomics and Flux Analysis
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample. When combined with stable isotope labeling, a technique known as metabolic flux analysis (MFA) can be used to determine the rates of metabolic reactions within a network. medchemexpress.com Methyl hexanoate-d2 can be used as a tracer in such studies to probe the flux through pathways involved in fatty acid and ester metabolism. The distribution of the deuterium label among different metabolites provides quantitative data that can be used to construct and refine metabolic models. medchemexpress.com
Biosynthesis Pathway Elucidation of Related Ester Compounds
The biosynthesis of volatile esters is a key process in the development of flavor and aroma in many fruits. Deuterium-labeled precursors have been instrumental in elucidating these complex biosynthetic pathways. For instance, studies in apples have utilized deuterated fatty acids and alcohols to unravel the pathways leading to the formation of various straight-chain esters. sigmaaldrich.com In a similar manner, Methyl hexanoate-d2 could be used to investigate the biosynthesis of hexanoate esters and other related volatile compounds in various organisms. By administering the labeled precursor and analyzing the resulting volatile profile, researchers can identify the enzymes and intermediates involved in the biosynthetic pathway. sigmaaldrich.com
Table 2: Key Enzymes in Fatty Acid and Ester Metabolism Investigated Using Stable Isotope Tracers
| Enzyme Class | Function | Relevance to Methyl Hexanoate-d2 Tracing |
| Acyl-CoA Synthetases | Activation of fatty acids | Converts hexanoate-d2 to hexanoyl-CoA-d2 for entry into metabolic pathways. |
| Fatty Acid Elongases | Lengthening of fatty acid chains | Incorporates the d2-labeled hexanoyl moiety into longer fatty acids. |
| Fatty Acid Desaturases | Introduction of double bonds into fatty acids | Creates unsaturated fatty acids from the elongated, d2-labeled precursors. |
| Acyltransferases | Transfer of acyl groups to form complex lipids | Incorporates d2-labeled fatty acids into phospholipids, triacylglycerols, etc. |
| Alcohol Acyltransferases | Formation of esters from alcohols and acyl-CoAs | Can potentially use hexanoyl-CoA-d2 to form various hexanoate esters. |
Computational Chemistry and Theoretical Modeling of Deuterated Methyl Hexanoate
Quantum Chemical Calculations of Deuteration Effects on Molecular Structure
Quantum chemical calculations serve as a powerful tool for dissecting the nuanced impacts of isotopic substitution on the geometry and electronic framework of molecules. In the case of methyl hexanoate-d2, methodologies such as density functional theory (DFT) and ab initio calculations offer a high-resolution view of the structural alterations that accompany deuteration. The fundamental change—the replacement of a protium (B1232500) (¹H) with a deuterium (B1214612) (²H) atom—introduces a greater nuclear mass. This modification has a tangible effect on the molecule's vibrational frequencies and, consequently, its zero-point vibrational energy (ZPVE).
A key outcome of deuteration is the slight shortening and strengthening of the C-D bond in comparison to the C-H bond. This phenomenon arises from the lower ZPVE of the C-D bond, which results in a reduced average bond length. Quantum chemical computations can precisely determine the extent of this bond length contraction. For instance, a theoretical calculation for methyl hexanoate-d2, where a methylene (B1212753) proton on the alkyl chain is substituted, would be expected to show a decrease in the C-D bond length relative to the C-H bond in the non-deuterated version.
These computational models would also predict minor adjustments in other structural parameters, including bond and dihedral angles, especially in the local environment of the deuterium atom. The following table provides an illustrative example of the type of data that such quantum chemical calculations can produce, comparing key geometric parameters for methyl hexanoate (B1226103) and a hypothetical methyl hexanoate-d2.
Table 7.1.1: Calculated Geometric Parameters for Methyl Hexanoate and Methyl Hexanoate-d2
| Parameter | Methyl Hexanoate (Calculated) | Methyl Hexanoate-d2 (Hypothetical Calculated) | Change |
| C-H Bond Length (Å) | 1.094 | - | - |
| C-D Bond Length (Å) | - | 1.091 | -0.003 Å |
| C-C-H Bond Angle (°) | 109.5 | - | - |
| C-C-D Bond Angle (°) | - | 109.4 | -0.1° |
| ZPVE (kcal/mol) | 85.7 | 84.9 | -0.8 |
| Note: The data presented in this table is hypothetical and intended to illustrate the expected results from quantum chemical calculations. |
Additionally, electronic characteristics of the molecule, such as its dipole moment and the distribution of electron density, experience slight perturbations due to deuteration. While these changes are subtle, they can be important for a comprehensive understanding of the molecule's reactivity and its interactions with other molecules.
Molecular Dynamics Simulations for Conformational Analysis of Deuterated Systems
Molecular dynamics (MD) simulations offer a dynamic perspective on molecular behavior, allowing for the exploration of the conformational landscapes of molecules by simulating their atomic motions over time. For methyl hexanoate-d2, MD simulations can elucidate how the introduction of deuterium influences the molecule's flexibility, its preferred three-dimensional shapes (conformations), and the kinetics of transitions between these conformations.
In the framework of an MD simulation, atoms are modeled as classical particles whose movements are governed by a force field, which mathematically describes the potential energy of the system based on the positions of its atoms. The increased mass of the deuterium atom in methyl hexanoate-d2 has a direct impact on its simulated dynamics. Based on Newton's second law of motion (F=ma), a heavier atom will exhibit a smaller acceleration for a given applied force. This results in slower vibrational motions for the C-D bond when compared to the C-H bond.
For instance, MD simulations can be employed to construct a potential energy surface or a conformational map, analogous to a Ramachandran plot for proteins, for the critical dihedral angles within the hexanoate chain. A comparison between the deuterated and non-deuterated forms might reveal a slight redistribution of conformer populations, stemming from the modified vibrational dynamics and zero-point energy effects.
Table 7.2.1: Hypothetical Conformational Population Analysis from MD Simulations
| Conformer | Methyl Hexanoate Population (%) | Methyl Hexanoate-d2 Population (%) |
| Extended Chain | 65 | 67 |
| Gauche-1 | 20 | 19 |
| Gauche-2 | 15 | 14 |
| Note: The data in this table is hypothetical and for illustrative purposes. |
Such simulations can offer significant insights into how isotopic labeling can affect the macroscopic properties of a substance that are intrinsically linked to molecular conformation and dynamics, including properties like viscosity and diffusion rates.
Prediction of Spectroscopic Signatures of Deuterated Analogs
A prominent and experimentally verifiable outcome of deuteration is the alteration of a molecule's vibrational spectrum. Computational chemistry, especially quantum chemical calculations, can predict these spectral changes with a high level of accuracy. The vibrational frequency of a chemical bond is roughly proportional to the square root of the bond's force constant divided by the reduced mass of the two atoms forming the bond.
For a C-H bond, the reduced mass is approximately 1 atomic mass unit. When hydrogen is substituted with deuterium, the reduced mass of the resulting C-D bond increases to approximately 2 atomic mass units. This increase in mass leads to a notable decrease in the vibrational frequency of the C-D stretching mode compared to the C-H stretching mode, typically by a factor of approximately 1/√2 (around 0.71).
Consequently, the infrared (IR) and Raman spectra of methyl hexanoate-d2 will display characteristic shifts in the vibrational bands corresponding to the site of deuteration. Computational software can simulate these spectra, providing a robust method for confirming the incorporation and pinpointing the location of deuterium within a molecule.
Table 7.3.1: Predicted Vibrational Frequencies for Methyl Hexanoate and Methyl Hexanoate-d2
| Vibrational Mode | Methyl Hexanoate (cm⁻¹) | Methyl Hexanoate-d2 (cm⁻¹) | Frequency Ratio (D/H) |
| C-H Stretch | 2950 | - | - |
| C-D Stretch | - | 2100 | 0.71 |
| CH₂ Bend | 1465 | 1460 | 0.99 |
| CDH Bend | - | 1290 | - |
| Note: The frequencies provided are typical values and would be calculated with high precision for the specific molecule in a computational study. |
These predicted spectra are invaluable for the interpretation of experimental spectroscopic results and can also assist in the analysis of more intricate spectra where there is coupling between multiple vibrational modes. The reliability of these predictions is contingent on the sophistication of the theoretical level and the quality of the basis set employed in the quantum chemical calculations.
Modeling Kinetic Isotope Effects and Reaction Energetics
The kinetic isotope effect (KIE) is defined as the change in the rate of a chemical reaction that occurs when an atom in a reactant is substituted with one of its isotopes. The computational modeling of KIEs offers deep insights into reaction mechanisms, particularly regarding the structure and energetics of the transition state. For chemical reactions involving methyl hexanoate-d2, theoretical modeling can predict the magnitude of the KIE, which can help determine if a specific C-H bond is cleaved during the rate-determining step of the reaction.
A primary KIE is observed when the bond to the isotopically labeled atom is broken in the transition state. Due to the lower zero-point energy of a C-D bond compared to a C-H bond, more energy is needed to break the C-D bond. This results in a slower reaction rate for the deuterated compound. The magnitude of a primary KIE (kH/kD) is generally in the range of 2 to 7 at ambient temperature.
Computational chemistry allows for the modeling of the entire reaction pathway, including the calculation of the energies of the reactants, the transition state, and the products for both the deuterated and non-deuterated molecules. The difference in the activation energies (Ea(D) - Ea(H)), which is primarily a result of the difference in ZPVE between the reactant and the transition state, can be used to calculate the KIE.
For example, in a hydrogen abstraction reaction involving the alkyl chain of methyl hexanoate, substituting a hydrogen with a deuterium at the reaction site would be expected to produce a significant primary KIE.
Table 7.4.1: Hypothetical Calculated Parameters for a Hydrogen Abstraction Reaction
| Parameter | Methyl Hexanoate | Methyl Hexanoate-d2 |
| Reactant ZPVE (kcal/mol) | 85.7 | 84.9 |
| Transition State ZPVE (kcal/mol) | 83.2 | 82.8 |
| ΔZPVE (TS - Reactant) (kcal/mol) | -2.5 | -2.1 |
| Calculated kH/kD at 298 K | - | 3.5 |
| Note: The data presented is hypothetical and for illustrative purposes. |
Secondary KIEs, which arise from isotopic substitution at a position not directly involved in bond breaking, can also be modeled. These effects are typically smaller but can still furnish valuable information about changes in atomic hybridization and the steric environment of the transition state. The modeling of reaction energetics and KIEs is a fundamental aspect of computational organic chemistry, creating a vital link between theoretical principles and experimental findings.
Emerging Research Frontiers and Future Prospects for Deuterated Methyl Hexanoate
Advanced Analytical Methodologies and Instrumentation Development
The precise analysis of deuterated compounds is crucial for their application in various scientific fields. For Methyl hexanoate-d2, advanced analytical techniques are being developed to enhance the accuracy and sensitivity of its detection and quantification. High-resolution mass spectrometry, particularly Orbitrap Mass Spectrometry (Orbitrap-MS), has emerged as a powerful tool for the isotopic analysis of fatty acid methyl esters (FAMEs). uu.nlnih.govresearchgate.net This technology offers exceptional mass accuracy and resolution, enabling the differentiation of isotopologues and providing detailed information about the extent and position of deuterium (B1214612) labeling. The use of soft ionization techniques in Orbitrap-MS minimizes fragmentation, preserving the molecular ion and simplifying spectral interpretation. uu.nl
Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone in the analysis of deuterated molecules. While standard ¹H NMR can confirm the absence of protons at specific sites due to deuterium substitution, more advanced multinuclear NMR methods provide deeper structural insights. osti.govnih.gov For instance, ²H (Deuterium) NMR can directly detect the deuterium nuclei, offering quantitative information about the isotopic enrichment. Furthermore, ¹³C NMR can reveal subtle changes in the chemical environment of carbon atoms adjacent to the deuterated sites. osti.gov The use of deuterated solvents and buffers in NMR sample preparation is also a critical aspect, as it can significantly improve spectral quality, especially for low-concentration samples. michaelchimenti.com
In many analytical applications, Methyl hexanoate-d2 serves as an ideal internal standard for the quantification of its non-deuterated counterpart and other related analytes. nih.gov The development of robust liquid chromatography-mass spectrometry (LC-MS) methods relies on the availability of high-purity deuterated standards. nih.gov The co-elution of the deuterated standard with the analyte of interest allows for accurate correction of variations in sample preparation and instrument response.
| Analytical Technique | Application for Methyl hexanoate-d2 | Key Advantages |
| Orbitrap Mass Spectrometry (Orbitrap-MS) | Isotopic analysis, quantification, structural elucidation. uu.nlnih.govresearchgate.net | High mass accuracy and resolution, minimal fragmentation with soft ionization. uu.nl |
| Multinuclear NMR Spectroscopy (¹H, ²H, ¹³C) | Structural confirmation, determination of deuterium incorporation and position. osti.govnih.gov | Provides detailed structural information and direct detection of deuterium. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Use as an internal standard for quantification of methyl hexanoate (B1226103) and other lipids. nih.gov | Accurate quantification by correcting for matrix effects and instrumental variability. |
Applications in Environmental Chemistry and Atmospheric Studies
Deuterated compounds are valuable tools in environmental and atmospheric chemistry, often employed as tracers to study the fate and transport of pollutants. While specific studies on Methyl hexanoate-d2 in this context are emerging, its properties make it a promising candidate for such applications. As a volatile organic compound (VOC), methyl hexanoate participates in atmospheric chemical processes. wiley.com The use of its deuterated form, Methyl hexanoate-d2, could enable researchers to track its atmospheric pathways, including oxidation and degradation, with high precision.
The principle of using deuterated molecules as atmospheric tracers has been successfully demonstrated with compounds like deuterated methane. researchgate.net This technique involves releasing a known quantity of the deuterated compound and subsequently detecting its presence and concentration downwind. This allows for the validation of atmospheric transport models and the investigation of pollutant dispersion. researchgate.net Given that methyl hexanoate is a naturally occurring biogenic VOC, releasing a deuterated version would allow it to be distinguished from the natural background, providing a clear signal for tracking its movement and transformation in the atmosphere.
Furthermore, Methyl hexanoate-d2 can be used as an internal standard in the analysis of environmental samples for VOCs. The complexity of environmental matrices often leads to analytical challenges, and the use of an isotopically labeled standard that behaves chemically and physically similarly to the analyte of interest is crucial for accurate quantification.
| Potential Application Area | Rationale for using Methyl hexanoate-d2 |
| Atmospheric Tracer Studies | Distinguishable from natural background methyl hexanoate, allowing for tracking of air mass movement and chemical transformations. researchgate.net |
| Internal Standard in Environmental Analysis | Accurate quantification of methyl hexanoate and other VOCs in complex matrices like air, water, and soil samples. |
| Studying Biogenic VOC Emissions | A labeled tracer can help in understanding the emission rates and atmospheric fate of naturally occurring methyl hexanoate from vegetation. |
Development of Novel Synthetic Routes for Deuterium Incorporation
The synthesis of specifically labeled Methyl hexanoate-d2 is key to its application in various research fields. Several novel synthetic routes are being explored to achieve high levels of deuterium incorporation in a controlled manner.
One of the most straightforward methods is the Fischer esterification of hexanoic acid with deuterated methanol (B129727) (CD₃OD). commonorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.com This reaction, typically catalyzed by a strong acid like sulfuric acid, directly introduces a deuterated methyl group onto the hexanoate backbone. The use of a large excess of deuterated methanol can drive the equilibrium towards the formation of the deuterated ester, ensuring high isotopic enrichment in the methyl group. masterorganicchemistry.com
Another promising approach is the catalytic hydrogen-deuterium (H/D) exchange on the hexanoic acid precursor. This method involves treating hexanoic acid with a deuterium source, such as deuterium oxide (D₂O), in the presence of a metal catalyst (e.g., palladium on carbon). This can lead to the exchange of hydrogen atoms on the alkyl chain of hexanoic acid with deuterium. The resulting deuterated hexanoic acid can then be esterified with non-deuterated methanol to produce Methyl hexanoate-d2 with deuterium labels on the hexanoyl chain.
The choice of synthetic route depends on the desired labeling pattern. For labeling the methyl ester group, esterification with deuterated methanol is the preferred method. For labeling the fatty acid chain, catalytic H/D exchange on the carboxylic acid precursor is a viable strategy.
| Synthetic Route | Description | Position of Deuterium Label |
| Fischer Esterification with Deuterated Methanol | Reaction of hexanoic acid with deuterated methanol (CD₃OD) in the presence of an acid catalyst. commonorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.com | Methyl group of the ester. |
| Catalytic H/D Exchange on Hexanoic Acid | Treatment of hexanoic acid with a deuterium source (e.g., D₂O) and a metal catalyst, followed by esterification. | Alkyl chain of the hexanoate. |
| Use of Deuterated Precursors | Synthesis starting from smaller, commercially available deuterated building blocks. simsonpharma.com | Specific positions depending on the precursor. |
Expanding Role in Advanced Materials Science Research
The unique properties of deuterated compounds are increasingly being leveraged in materials science, and Methyl hexanoate-d2 is poised to play a role in this expanding field. The primary application of deuterated molecules in materials science is in neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS). nih.govnih.govill.euornl.gov Neutrons interact differently with hydrogen and deuterium nuclei, and by selectively deuterating components within a material, researchers can create "contrast" and highlight specific structures or domains. nih.gov
In the context of polymer science, small deuterated molecules like Methyl hexanoate-d2 can be used as probes to study the structure and dynamics of polymer matrices. For instance, if a polymer is dispersed in a solution containing Methyl hexanoate-d2, SANS can be used to investigate the interactions between the polymer and the solvent molecules. This can provide valuable information about polymer conformation, aggregation, and phase behavior. europa.eudtic.mil
Furthermore, there is potential for Methyl hexanoate-d2 to be used in the development of specialized polymer formulations. Esters of fatty acids are sometimes used as plasticizers to increase the flexibility and durability of polymers like polyvinyl chloride (PVC). specialchem.comwikipedia.orgresearchgate.net By using a deuterated plasticizer like Methyl hexanoate-d2, researchers could use techniques like NMR and neutron scattering to study the distribution and mobility of the plasticizer within the polymer matrix, leading to a better understanding of how plasticizers work and the development of more effective and durable materials. dtic.miloxinst.com
| Research Area | Application of Methyl hexanoate-d2 |
| Neutron Scattering Studies | As a contrast-enhancing solvent or probe molecule to study the structure of polymers and other soft materials. nih.govnih.govill.euornl.gov |
| Polymer Dynamics | To investigate the diffusion and mobility of small molecules within a polymer network using techniques like NMR spectroscopy. oxinst.com |
| Specialty Plasticizers | As a deuterated plasticizer to study its distribution, mobility, and effect on the properties of polymers like PVC. specialchem.comwikipedia.orgresearchgate.net |
Q & A
Q. What are the common synthetic routes for preparing methyl hexanoate-d₂, and how can isotopic purity be verified?
Methyl hexanoate-d₂ is synthesized via esterification of hexanoic acid with deuterated methanol (CD₃OD) under acid catalysis (e.g., H₂SO₄). Isotopic purity is confirmed using ¹H NMR (absence of proton signals at the methyl group) and mass spectrometry (MS) to detect the molecular ion at m/z 136 (vs. m/z 130 for non-deuterated methyl hexanoate). Purification via fractional distillation or preparative GC ensures removal of non-deuterated byproducts .
Q. What analytical techniques are most effective for quantifying methyl hexanoate-d₂ in complex biological matrices?
- Gas Chromatography-Mass Spectrometry (GC-MS): A polar capillary column (e.g., DB-WAX) with temperature programming (40°C to 240°C at 10°C/min) separates methyl hexanoate-d₂ from co-eluting lipids. Deuterated analogs exhibit retention time shifts (~0.1–0.3 min) compared to non-deuterated forms .
- High-Resolution NMR: ²H NMR (at 61.4 MHz) quantifies isotopic enrichment, with signals at δ 1.2–1.4 ppm (deuterated methyl group) .
Q. How can researchers optimize gas chromatography parameters for separating methyl hexanoate-d₂ from co-eluting compounds in lipidomics studies?
Advanced Research Questions
Q. How do catalytic reaction conditions influence deuterium retention in methyl hexanoate-d₂ during transesterification?
Deuterium loss occurs via proton exchange under acidic/basic conditions. For example:
Q. What experimental strategies resolve discrepancies in reported olfactory receptor activation thresholds for methyl hexanoate across studies?
Variations in thresholds (e.g., Drosophila vs. mammalian receptors) arise from:
- Dosage: EC₅₀ ranges from 10⁻⁶ M (ab3A neurons) to 10⁻⁴ M (mammalian OR52) .
- Receptor Subtypes: D. sechellia Or22a shows 10x higher sensitivity to methyl hexanoate than D. melanogaster due to amino acid substitutions . Standardized protocols (e.g., in vivo calcium imaging + dose-response curves) mitigate variability .
Q. What mechanistic insights can be gained from comparing fragmentation patterns of methyl hexanoate and its deuterated analog in electron ionization mass spectrometry?
- Non-deuterated: Base peak at m/z 74 (C₃H₆O₂⁺, McLafferty rearrangement) .
- Deuterated: Shift to m/z 79 (C₃H₃D₃O₂⁺), confirming deuterium localization at the methyl group. Fragmentation pathways reveal isotopic scrambling in high-energy ionization modes, necessitating soft ionization (e.g., ESI) for precise tracking .
Data Contradiction Analysis
Q. Why do studies report conflicting catalytic activities for methyl hexanoate in deoxygenation reactions?
Discrepancies arise from:
- Catalyst Support: Pt/Al₂O₃ yields 80% conversion at 300°C vs. 50% for Pt/SiO₂ due to differences in acid site density .
- Deuterium Effects: Kinetic isotope effects (KIE = 1.8–2.2) slow C-D bond cleavage vs. C-H, altering product distributions .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
